molecular formula C15H13ClF3N3OS B11402768 5-chloro-2-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11402768
M. Wt: 375.8 g/mol
InChI Key: SBIFEVVERAEICZ-UHFFFAOYSA-N
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Description

5-chloro-2-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a chloro group, a propylsulfanyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via a nucleophilic substitution reaction using propylthiol and a suitable leaving group on the pyrimidine ring.

    Coupling with Trifluoromethylphenyl Amine: The final step involves coupling the pyrimidine derivative with 3-(trifluoromethyl)aniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid (HCl).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Iron powder, HCl

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

5-chloro-2-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-2-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: Used in the synthesis of various agrochemicals.

    Trifluoromethylpyridine derivatives: Widely used in pharmaceuticals and agrochemicals.

Uniqueness

5-chloro-2-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the propylsulfanyl group provides additional reactivity and potential for further functionalization.

Properties

Molecular Formula

C15H13ClF3N3OS

Molecular Weight

375.8 g/mol

IUPAC Name

5-chloro-2-propylsulfanyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C15H13ClF3N3OS/c1-2-6-24-14-20-8-11(16)12(22-14)13(23)21-10-5-3-4-9(7-10)15(17,18)19/h3-5,7-8H,2,6H2,1H3,(H,21,23)

InChI Key

SBIFEVVERAEICZ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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